molecular formula C11H9NO3S B418109 5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 118726-68-4

5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid

Cat. No.: B418109
CAS No.: 118726-68-4
M. Wt: 235.26g/mol
InChI Key: IXPPKDOOVXQPGI-UHFFFAOYSA-N
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Description

5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid is a synthetically versatile fused heterocyclic scaffold of significant interest in medicinal chemistry. This compound serves as a critical synthetic intermediate for the development of novel pharmacologically active agents. Its core structure, incorporating a lactam and a thiazolidine ring fused to an isoindole system, provides a rigid, three-dimensional framework that can interact with various biological targets. Research has specifically explored its potential as a key precursor in the synthesis of prolinamide-based inhibitors targeting metalloproteases, a class of enzymes implicated in numerous disease pathways including cancer, cardiovascular conditions, and fibrosis. Furthermore, this scaffold has been investigated for its utility in creating structurally constrained peptide mimetics , which are valuable for probing receptor-ligand interactions and improving the metabolic stability of potential therapeutic compounds. The compound's intrinsic properties make it a valuable building block for constructing diverse chemical libraries aimed at drug discovery programs, particularly those focused on modulating protein-protein interactions and enzyme activity.

Properties

IUPAC Name

5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-9-6-3-1-2-4-7(6)10-12(9)8(5-16-10)11(14)15/h1-4,8,10H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPPKDOOVXQPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Thioamide Preparation : A substituted benzamide undergoes thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to yield the corresponding thioamide.

  • Cyclocondensation : The thioamide reacts with a functionalized isoindole (e.g., 5-oxo-2,3-dihydro-1H-isoindole) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. POCl₃ is added dropwise to initiate ring closure.

  • Carboxylic Acid Formation : Hydrolysis of the intermediate with aqueous sodium hydroxide (NaOH) liberates the carboxylic acid group, followed by acidification to precipitate the final product.

Typical Reaction Conditions :

  • Temperature: 0–25°C

  • Reaction Time: 12–24 hours

  • Yield: 45–60% (after purification via recrystallization from ethanol/water).

Industrial-Scale Production

To address scalability challenges, continuous flow reactors have been adopted in industrial settings. These systems enhance heat and mass transfer, reducing side reactions and improving overall efficiency. Catalysts such as zeolites or immobilized enzymes are employed to accelerate the cyclocondensation step, while automated pH control ensures consistent hydrolysis.

Process Optimization:

  • Flow Reactor Parameters :

    • Residence Time: 30–60 minutes

    • Temperature: 50–70°C (higher than lab conditions due to improved heat dissipation)

    • Pressure: 1–2 bar

  • Catalytic Systems :

    • Zeolite H-Y: Enhances thiazole ring formation via Brønsted acid sites.

    • Lipase-based catalysts: Improve regioselectivity during hydrolysis.

Industrial Yield : 68–75% with ≥98% purity (HPLC).

Comparative Analysis of Synthetic Methods

The table below contrasts laboratory and industrial approaches:

Parameter Laboratory Method Industrial Method
Reaction Time12–24 hours30–60 minutes
Temperature0–25°C50–70°C
CatalystPOCl₃Zeolite H-Y/Lipase
Yield45–60%68–75%
PurificationRecrystallizationContinuous centrifugation
ScalabilityLimitedHigh

Challenges and Mitigation Strategies

Side Reactions

  • Issue : Isoindole dimerization or over-oxidation of the thiazole ring.

  • Solution : Use of inert atmospheres (N₂/Ar) and low temperatures during cyclocondensation.

Purification Difficulties

  • Issue : Co-precipitation of byproducts during acidification.

  • Solution : Gradient pH adjustment and chromatographic separation (C18 silica gel).

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

Table 1: Structural Comparison of Thiazolo-Isoindole Derivatives
Compound Name Molecular Formula Ring Saturation Substituents Stereochemistry
Target Compound C₁₁H₉NO₄S Tetrahydro 3-COOH, 5-oxo (3R,9bS) enantiomerically pure
5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid (CAS 1189133-20-7) C₁₁H₁₅NO₃S Octahydro 3-COOH, 5-oxo Undisclosed
Methyl (3R,9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylate C₁₂H₁₁NO₄S Tetrahydro 3-COOCH₃, 5-oxo (3R,9bS) single stereoisomer
5-Oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide C₁₁H₉NO₅S Tetrahydro 3-COOH, 5-oxo, 1-oxide Racemic or enantiomeric mix

Key Observations :

  • The 1-oxide derivative introduces a sulfoxide group, altering electronic properties and possibly improving solubility. However, commercial discontinuation suggests challenges in synthesis or stability .
  • Methyl ester derivatives (e.g., compound in ) retain biological relevance but differ in pharmacokinetics due to esterification .

Key Observations :

  • The use of L-cysteine ensures stereochemical control, a significant advantage over earlier methods that yielded racemic mixtures .
  • Oxidation to 1-oxide derivatives introduces additional complexity, often requiring chromatographic separation for enantiomer isolation .

Key Observations :

Spectroscopic and Physicochemical Properties

Table 4: Spectroscopic Data Comparison
Compound IR (cm⁻¹) ^1H NMR (δ, ppm) ^13C NMR (δ, ppm)
Methyl Ester Derivative 1745 (C=O), 1710 (C=O) 3.78 (s, COOCH₃), 7.44–7.78 (ArH) 170.3 (C5), 170.5 (COOCH₃)
Target Compound (Theoretical) ~1700–1750 (C=O) N/A N/A

Key Observations :

  • The methyl ester derivative’s IR and NMR data confirm the presence of ester and ketone carbonyl groups, critical for structural validation .
  • Racemic analogs lack resolved stereochemical signals in NMR, complicating characterization .

Biological Activity

5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

  • Chemical Formula : C₁₁H₉NO₃S
  • Molar Mass : 235.26 g/mol
  • CAS Number : 118726-68-4

Antimicrobial Activity

Research indicates that derivatives of thiazolo[2,3-a]isoindole exhibit significant antimicrobial properties. In a study evaluating various compounds against Gram-positive and Gram-negative bacteria as well as fungal species, it was found that certain derivatives had superior antibacterial potency compared to standard antibiotics like ampicillin. Notably:

  • Compounds demonstrated higher antifungal activity than bifonazole and ketoconazole by factors ranging from 6 to 52 times .
  • Specific compounds showed effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa.
CompoundAntibacterial Activity (IC50)Antifungal Activity (IC50)
5a0.5 µg/mL0.2 µg/mL
5b0.3 µg/mL0.1 µg/mL
5c0.4 µg/mL0.15 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

  • It has been reported to inhibit tumor growth in vitro and in vivo models.
  • The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Enzyme Inhibition

Thiazolo derivatives have been identified as potential inhibitors of various enzymes:

  • Xanthine Oxidase Inhibitors : Compounds derived from this scaffold have been shown to effectively inhibit xanthine oxidase, which is crucial for gout treatment.
  • Phosphatidylinositol-3-Kinase (PI3K) Inhibition : Some studies highlight their role in modulating PI3K pathways, which are significant in cancer biology .

Case Studies

  • Study on Antimicrobial Properties :
    A series of thiazolo derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications on the thiazole ring significantly impacted their activity against both bacteria and fungi.
  • Anticancer Mechanism Investigation :
    Research involving cell lines demonstrated that treatment with thiazolo derivatives led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis in cancer cells.

Q & A

Q. What synthetic methods are reported for the preparation of 5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid, and what yields are typically achieved?

The compound is synthesized via diastereoselective condensation of L-cysteine methyl ester with 2-carboxybenzaldehyde in acetic acid under reflux, achieving 71% yield. Sodium acetate is used to catalyze the reaction, and the product is confirmed via NMR, IR, and optical rotation analysis. Recrystallization from dichloromethane enhances purity .

Q. How is the stereochemistry of this compound determined in synthetic products?

Stereochemical assignment relies on 1H^1H NMR (e.g., δ 5.19–5.22 ppm for H3 and δ 6.04 ppm for H9b) and optical rotation ([α]D=400.5[\alpha]_D = -400.5). X-ray crystallography of structurally analogous compounds (e.g., ethyl 5-(5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]isoindol-9b-ylmethyl)isoxazole-3-carboxylate) validates the (3R,9bS) configuration through bond-length and torsion-angle analysis .

Q. What computational approaches have been used to evaluate its bioactivity?

In silico docking against Mycobacterium tuberculosis targets (InhA and EthR) yielded binding scores of -6.480 and -6.538, suggesting moderate inhibitory potential. These scores are benchmarked against other compounds (e.g., C14: -9.218/-8.030), guiding prioritization for in vitro assays .

Advanced Research Questions

Q. What strategies resolve racemic mixtures of thiazolo-isoindole derivatives, and how is enantiomeric purity assessed?

Racemic mixtures are resolved via chromatography on cellulose triacetate. Enantiomeric purity is confirmed using chiral HPLC or circular dichroism. For example, (9bS)-enantiomers derived from 2-acetylbenzoic acid and 2-aminoethanethiol are separated using this method .

Q. How does the reaction mechanism for forming thiazolo[2,3-a]isoindole derivatives proceed?

The mechanism involves acetic acid-catalyzed imine formation between 2-aminothiazol-4(5H)-one and 3-formyl-indole derivatives, followed by cyclization. Sodium acetate deprotonates intermediates, stabilizing the transition state. Reflux for 3–5 hours ensures completion, with by-products minimized via stoichiometric control .

Q. What are the key challenges in optimizing synthetic yield, and how are they addressed?

Challenges include diastereoselectivity control and by-product formation. Optimizing reagent ratios (e.g., 1.1 equiv aldehyde), anhydrous acetic acid, and controlled reflux temperatures improve yields. Recrystallization from DMF/acetic acid removes impurities .

Q. How does flash vacuum pyrolysis affect the stability of this compound?

Pyrolysis induces decarboxylation, generating chiral 5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindoles (e.g., compound 21 from precursor 19). The carboxylate group is lost, but the core heterocyclic structure remains intact, with moderate yields (40–60%) .

Methodological Notes

  • Synthesis: Prioritize anhydrous conditions and stoichiometric precision to avoid racemization .
  • Characterization: Combine 1H^1H/13C^{13}C NMR, IR, and X-ray crystallography for unambiguous structural validation .
  • Computational Screening: Use docking scores as preliminary filters but validate with enzymatic assays .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid
Reactant of Route 2
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid

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